molecular formula C9H5N3O6 B032272 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol CAS No. 15450-74-5

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol

Cat. No.: B032272
CAS No.: 15450-74-5
M. Wt: 251.15 g/mol
InChI Key: DJAXDLJCIDXZON-UHFFFAOYSA-N
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Description

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol typically involves multi-step organic reactions. One common approach is the nitration of 2,8-quinolinediol, followed by reduction to introduce the hydroxy(oxido)amino groups at the 5 and 7 positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The quinoline backbone can intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

    2,8-Dihydroxyquinoline: Similar structure but lacks the hydroxy(oxido)amino groups.

    5,7-Dihydroxyquinoline: Similar backbone but different functional groups.

Uniqueness

5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol is unique due to the presence of hydroxy(oxido)amino groups at the 5 and 7 positions, which confer distinct chemical reactivity and potential biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-hydroxy-5,7-dinitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O6/c13-7-2-1-4-5(11(15)16)3-6(12(17)18)9(14)8(4)10-7/h1-3,14H,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXDLJCIDXZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165649
Record name 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-74-5
Record name 8-Hydroxy-5,7-dinitrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Bis(hydroxy(oxido)amino)-2,8-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXY-5,7-DINITROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ1W1AB3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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